1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H20N4O4S and its molecular weight is 352.41. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrimidine derivatives, which this compound is a part of, are known to interact with various biological targets. They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Mode of action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and functional groups. They can interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting key metabolic pathways, or interacting with DNA or RNA .
Biochemical pathways
Pyrimidine derivatives can affect a wide range of biochemical pathways. For example, they can inhibit the synthesis of nucleic acids, interfere with cell division, or modulate the activity of various enzymes .
Pharmacokinetics
The ADME properties of pyrimidine derivatives can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of pyrimidine derivatives can include inhibition of cell growth, induction of apoptosis, modulation of immune response, and alteration of signal transduction pathways .
Action environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
1,3-dimethyl-N-(2-morpholin-4-ylethyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-17-13(21)10-9-11(24-14(10)18(2)15(17)22)12(20)16-3-4-19-5-7-23-8-6-19/h9H,3-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZVHROLOXGFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCN3CCOCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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